N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894062-71-6) is a compound featuring a complex structure that integrates a 1,2,4-triazole moiety, which is known for its diverse biological activities. The following sections explore the compound's biological activity, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN5O2S with a molecular weight of 425.9 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H16ClN5O2S |
Molecular Weight | 425.9 g/mol |
CAS Number | 894062-71-6 |
Antimicrobial Activity
The 1,2,4-triazole scaffold has been widely studied for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various pathogens. For instance, compounds containing the triazole moiety have shown potent antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.046 μM for certain derivatives .
Anticancer Activity
Emerging studies highlight the potential anticancer properties of triazole-containing compounds. A study on mercapto-substituted 1,2,4-triazoles demonstrated significant cytotoxicity against colon carcinoma HCT-116 and breast cancer T47D cell lines, with IC50 values of 6.2 μM and 27.3 μM respectively . The presence of the triazole ring enhances interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is also noteworthy. Triazole derivatives have been recognized for their ability to inhibit inflammatory pathways and cytokine production. This suggests that this compound may possess similar properties due to its structural characteristics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies indicate that substituents on the phenyl rings significantly influence the potency of these compounds. For example:
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Modifications at the N-position of the triazole can lead to improved anticancer efficacy .
Case Studies and Research Findings
- Antibacterial Study : A recent investigation into a series of triazole derivatives revealed that compounds with phenyl substitutions showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics like vancomycin and ciprofloxacin .
- Cytotoxicity Analysis : In vitro tests demonstrated that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted therapeutic agents .
- Mechanistic Insights : Research has provided insights into the mechanism of action for triazole compounds, suggesting they may function through inhibition of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-17-9-7-14(21)11-16(17)22-19(27)12-29-20-24-23-18-10-8-15(25-26(18)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGKJCLEUFOMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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